3-amino-N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;sulfuric acid
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Overview
Description
3-amino-N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;sulfuric acid is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its intricate structure and multiple functional groups, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;sulfuric acid involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of glycosidic bonds. The synthetic route typically starts with the preparation of the core cyclohexyl structure, followed by the sequential addition of amino and hydroxyl groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound requires large-scale synthesis techniques, often involving automated reactors and continuous flow systems. The process ensures high yield and purity, with stringent quality control measures to monitor the reaction conditions and product specifications .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;sulfuric acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the amino groups can produce primary amines .
Scientific Research Applications
3-amino-N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;sulfuric acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases, including bacterial infections and metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-amino-N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;sulfuric acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Isepamicine: A structurally related aminoglycoside antibiotic with similar functional groups.
Gentamicin: Another aminoglycoside antibiotic with comparable biological activity.
Tobramycin: Shares structural similarities and is used for similar therapeutic purposes.
Uniqueness
3-amino-N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;sulfuric acid is unique due to its specific combination of functional groups and its ability to interact with a wide range of biological targets. This makes it a versatile compound for research and therapeutic applications .
Properties
Molecular Formula |
C22H45N5O16S |
---|---|
Molecular Weight |
667.7 g/mol |
IUPAC Name |
3-amino-N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;sulfuric acid |
InChI |
InChI=1S/C22H43N5O12.H2O4S/c1-22(35)6-36-20(15(33)18(22)26-2)39-17-8(27-19(34)9(28)4-23)3-7(25)16(14(17)32)38-21-13(31)12(30)11(29)10(5-24)37-21;1-5(2,3)4/h7-18,20-21,26,28-33,35H,3-6,23-25H2,1-2H3,(H,27,34);(H2,1,2,3,4) |
InChI Key |
DDXRHRXGIWOVDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O.OS(=O)(=O)O |
Origin of Product |
United States |
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